1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine
Description
Research on piperazine derivatives, including compounds structurally related to "1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine," focuses on their synthesis, potential as therapeutic agents, molecular structure, and diverse biological activities. These compounds have been explored for their enzyme inhibitory activity, antimicrobial properties, and potential utility as therapeutic agents due to their diverse chemical structures and biological functionalities.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines, which are then reacted with activated molecules like 2-furyl(1-piperazinyl)methanone derivatives in the presence of acetonitrile and K2CO3. This process leads to the formation of targeted derivatives with confirmed structures through EI-MS, IR, and 1H-NMR spectral analysis (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure studies of piperazine derivatives, including crystallographic analyses, reveal their crystallization behaviors and molecular geometries. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine shows a monoclinic crystal class with a distorted tetrahedral geometry around the sulfur atom and the piperazine ring in a chair conformation (Naveen et al., 2007).
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-13-6-7-14(22-13)23(20,21)18-10-8-17(9-11-18)15(19)12-4-2-1-3-5-12/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDVBYIHJEGOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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